molecular formula C11H13N3O2 B14306179 5-Ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 116121-61-0

5-Ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14306179
CAS No.: 116121-61-0
M. Wt: 219.24 g/mol
InChI Key: STADYDZJZGPIAD-UHFFFAOYSA-N
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Description

5-Ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method includes heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH). This reaction leads to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antiproliferative activities.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases and enzymes involved in cancer cell proliferation.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the inhibition of specific molecular targets such as tyrosine kinases and cyclin-dependent kinases. These enzymes play crucial roles in cell signaling pathways that regulate cell growth and proliferation. By inhibiting these targets, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit multiple kinases makes it a promising candidate for the development of new anticancer therapies .

Properties

CAS No.

116121-61-0

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

5-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C11H13N3O2/c1-4-7-5-6-12-9-8(7)10(15)14(3)11(16)13(9)2/h5-6H,4H2,1-3H3

InChI Key

STADYDZJZGPIAD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=NC=C1)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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